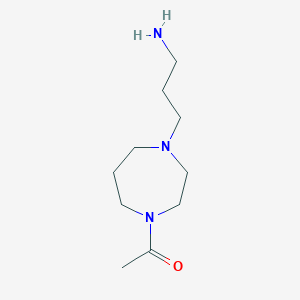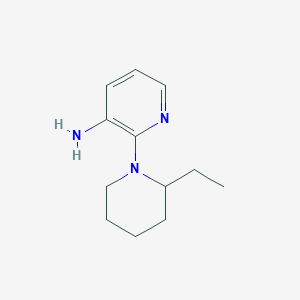![molecular formula C12H18FN3 B1386261 4-Fluoro-2-[(4-méthyl-1-pipérazinyl)méthyl]aniline CAS No. 1153197-28-4](/img/structure/B1386261.png)
4-Fluoro-2-[(4-méthyl-1-pipérazinyl)méthyl]aniline
Vue d'ensemble
Description
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound known for its versatile applications in scientific research. This compound is utilized in various fields such as drug synthesis, molecular biology, and medicinal chemistry due to its unique properties and functional groups.
Applications De Recherche Scientifique
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Molecular Biology: The compound is used in the study of molecular interactions and pathways.
Medicinal Chemistry: It is employed in the development of new therapeutic agents and drug candidates.
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in the synthesis of aminopyridopyrimidinones , which are tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell division, growth, and death .
Mode of Action
In the context of its use in the synthesis of aminopyridopyrimidinones, it likely contributes to the formation of these compounds, which inhibit tyrosine kinases . These inhibitors work by blocking the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to proteins and thus disrupting cellular signaling pathways .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The compounds it helps synthesize, such as aminopyridopyrimidinones, have been used as tyrosine kinase inhibitors and anticancer agents . These compounds can disrupt cellular signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, thereby modulating their function .
Cellular Effects
The effects of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function. Additionally, it can affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its effects. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. For instance, the compound may accumulate in the nucleus, influencing gene expression, or in the mitochondria, affecting cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline typically involves the reaction of 4-fluoroaniline with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted anilines .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: This compound shares a similar structure but lacks the fluorine atom.
4-Fluoroaniline: This compound contains the fluorine atom but does not have the piperazine moiety.
Uniqueness
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is unique due to the presence of both the fluorine atom and the piperazine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and development .
Propriétés
IUPAC Name |
4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNKPRVIIMGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


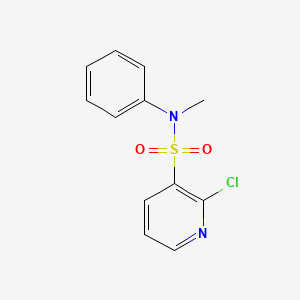
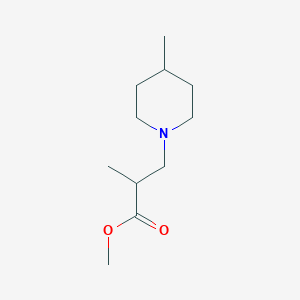
![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)
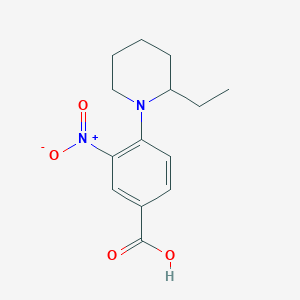
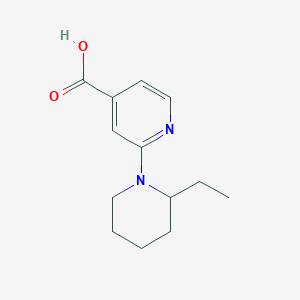
![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)
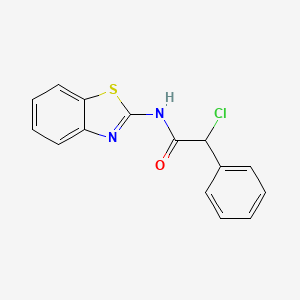
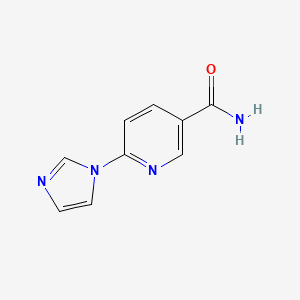
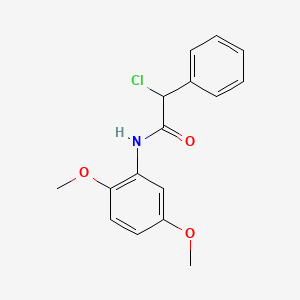

![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)
